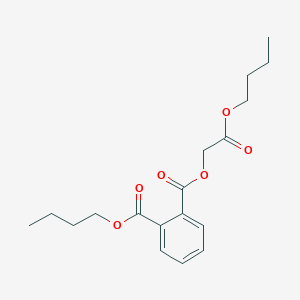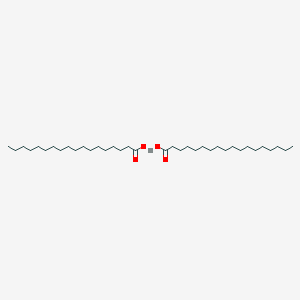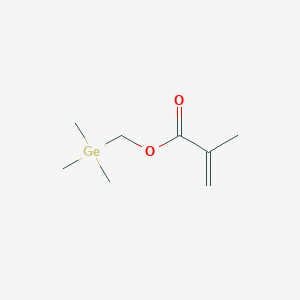
Methacryloxymethyltrimethylgermane
概要
説明
Methacryloxymethyltrimethylgermane is a chemical compound with the molecular formula C8H16GeO2 . It is a liquid substance used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of a compound like Methacryloxymethyltrimethylgermane can be analyzed using various techniques such as X-ray powder diffractometry, infrared spectroscopy, and theoretical calculation . These techniques can provide insights into the atomic arrangement and bonding within the molecule.Chemical Reactions Analysis
The analysis of chemical reactions involving Methacryloxymethyltrimethylgermane would require detailed knowledge of the compound’s reactivity and the conditions under which it is used . This information was not found in the search results.Physical And Chemical Properties Analysis
Methacryloxymethyltrimethylgermane is a liquid with a molecular weight of 216.80 g/mol . Its physical and chemical properties can be analyzed using various techniques, which can provide information about its density, boiling point, refractive index, and more .科学的研究の応用
1. Biomedical Hydrogels
Gelatin methacryloyl (GelMA) hydrogels, similar in chemical structure to methacryloxymethyltrimethylgermane, are extensively used in biomedical applications. Their biological properties and adjustable physical characteristics make them suitable for various applications. GelMA hydrogels resemble the native extracellular matrix, promoting cell proliferation and spread in scaffolds. They are used in tissue engineering for bone, cartilage, cardiac, and vascular tissues, and in cell research, cell signaling, drug and gene delivery, and bio-sensing (Yue et al., 2015).
2. Polymerization in Protic Media
Methacryloyloxyethyl phosphorylcholine (MPC), with a chemical structure similar to methacryloxymethyltrimethylgermane, is used to prepare biocompatible copolymers for biomedical applications. It can be homopolymerized to high conversions via atom transfer radical polymerization in protic media, leading to a range of well-defined MPC-based block copolymers for various biomedical applications (Ma et al., 2003).
3. Development of Macromolecular Therapeutics
N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymers, chemically related to methacryloxymethyltrimethylgermane, have been developed as carriers of biologically active compounds, particularly anticancer drugs. They have been utilized as building blocks for modified and new biomaterials, including smart hydrogels, and show promise in the design of second-generation macromolecular therapeutics (Kopeček & Kopec̆ková, 2010).
4. Biocompatibility in Dental Materials
Composite materials based on poly(methacrylic acid) (PMAA) and hydroxyapatite show potential in dentistry due to strong electrostatic interactions between carboxylate groups of PMAA and Ca(2+) ions from hydroxyapatite. These composites, related to methacryloxymethyltrimethylgermane, exhibit good properties for dental applications (Cucuruz et al., 2016).
Safety And Hazards
特性
IUPAC Name |
trimethylgermylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16GeO2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKMPSIISPSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Ge](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634516 | |
| Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacryloxymethyltrimethylgermane | |
CAS RN |
125668-59-9 | |
| Record name | (Trimethylgermyl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


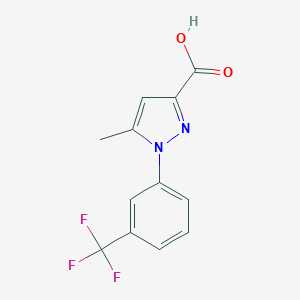
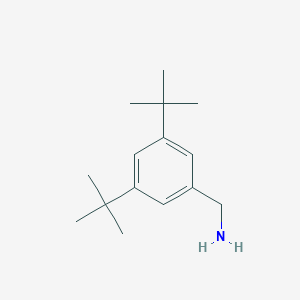

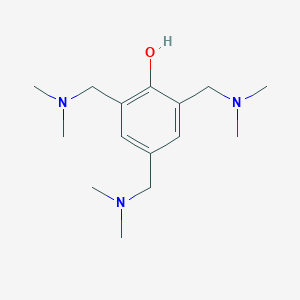
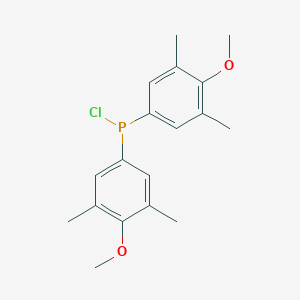
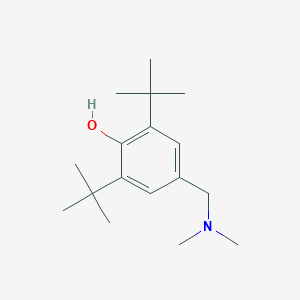
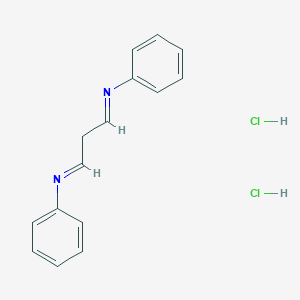
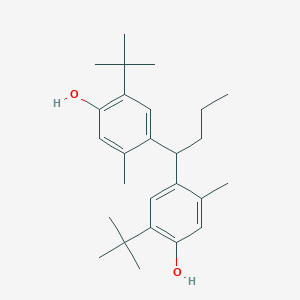
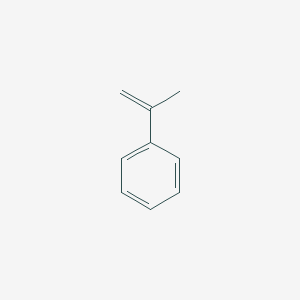
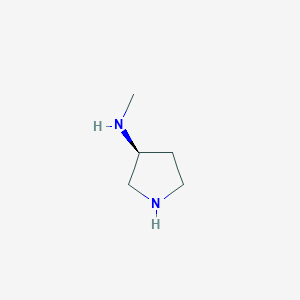
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
